(1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL
Description
(1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 2-chloro-5-methylphenyl substituent. This compound belongs to a class of β-amino alcohols, which are structurally characterized by an amino group (-NH2) and a hydroxyl group (-OH) attached to adjacent carbon atoms.
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(1S)-1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |
InChI Key |
AUZGPVSYVKNCBJ-OMNKOJBGSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)Cl)[C@@H](C(C)O)N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Using 2-Chloro-5-methylbenzaldehyde
This method involves the condensation of 2-chloro-5-methylbenzaldehyde with a suitable chiral amine or amino alcohol, followed by reduction to yield the amino alcohol product.
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-chloro-5-methylbenzaldehyde + chiral amine | Condensation in anhydrous solvent (e.g., methanol, ethanol) at room temperature or slightly elevated temperature | - | Formation of imine intermediate |
| 2 | Reducing agent (NaBH4, NaBH3CN) | Reduction of imine to amine under controlled conditions | 60-80 | Stereoselective reduction to preserve chirality |
This approach is favored for its straightforwardness and the ability to control stereochemistry by choice of chiral amine.
Nucleophilic Substitution on Aromatic Precursors
An alternative involves reacting 2-chloro-5-methyl-substituted aromatic intermediates (such as halogenated nitrobenzenes or sulfonyl chlorides) with 2-amino-2-methyl-1-propanol or related amino alcohols under reflux conditions.
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-chloro-5-methyl-nitrobenzene derivative + 2-amino-2-methyl-1-propanol | Reflux in pentan-1-ol or tetrahydrofuran under inert atmosphere overnight | 70-75 | Formation of amino alcohol derivatives |
| 2 | Workup and purification | Cooling, addition of water, filtration, recrystallization | - | Purification via recrystallization or chromatography |
This method is supported by experimental data showing yields around 70% and involves careful control of reaction time and atmosphere to maximize product purity.
Catalytic Asymmetric Synthesis Using Metal Catalysts
Zinc(II) chloride or zinc triflate catalyzed reactions have been reported for the synthesis of amino alcohols via cyclization or addition reactions involving nitrile or phthalonitrile derivatives and amino alcohols.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Zinc(II) chloride | Chlorobenzene | 131 °C | 72 hours | 49-60 | Inert atmosphere; requires long reflux time |
| Zinc triflate | Chlorobenzene | 135 °C | 24 hours | 87-92 | More efficient catalyst; shorter reaction |
These methods are useful for generating complex amino alcohol frameworks with high stereochemical control and yield.
Coupling Reactions Using Carbodiimide or HATU Activation
Amide bond formation between protected amino acids or derivatives and 2-amino-2-methyl-1-propanol using coupling agents like EDC or HATU in solvents such as DMF can yield amino alcohol derivatives with good efficiency.
| Coupling Agent | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| EDC + HOBt | DMF | Room temp | 20 min | 74 | Rapid reaction; requires purification |
| HATU + DIPEA | DMF | Room temp | 4 hours | 65 | Requires inert atmosphere |
These methods provide access to amino alcohol derivatives with functional group tolerance and moderate to good yields.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Reductive amination | 2-chloro-5-methylbenzaldehyde + chiral amine + NaBH4 | 60-80 | Simple, stereoselective | Requires chiral amine availability |
| Nucleophilic substitution | Aromatic halide + 2-amino-2-methyl-1-propanol, reflux | 70-75 | Straightforward, scalable | Long reaction times, purification needed |
| Catalytic asymmetric synthesis | ZnCl2 or Zn(OTf)2, chlorobenzene, reflux | 49-92 | High stereocontrol, catalytic | High temperature, long reaction time |
| Coupling reactions | EDC/HOBt or HATU, DMF, room temperature | 65-74 | Mild conditions, functional group tolerance | Requires expensive reagents |
Research Findings and Notes
- The choice of solvent and reaction atmosphere (inert gas) significantly affects yields and product purity, especially in catalytic and substitution reactions.
- Reflux times vary from several hours to days depending on the method and catalyst used.
- Purification techniques include recrystallization, column chromatography, and preparative HPLC to isolate enantiomerically pure products.
- The stereochemistry at the amino alcohol center is preserved or induced by chiral starting materials or catalysts, critical for biological activity.
- The use of zinc triflate as a catalyst shows superior yields and shorter reaction times compared to zinc chloride.
Chemical Reactions Analysis
Acid-Base Reactions
The amino group (-NH2) participates in acid-base reactions, acting as a nucleophile or base.
Reaction Example :
-
Reagent : Triethylamine (base)
-
Outcome : The amino group neutralizes acidic protons, facilitating substitution reactions .
Nucleophilic Substitution
The hydroxyl group (-OH) can act as a leaving group under specific conditions.
Reaction Table :
| Reagent | Solvent | Temperature (°C) | Outcome |
|---|---|---|---|
| Sodium hydrogencarbonate | Methanol | 20 | Formation of sulfonamides |
| Potassium carbonate | DMSO | 115 | Substitution with nitriles |
| DIEA (base) | Me-THF | 20–30 | Coupling with triazines |
Condensation Reactions
The amino and hydroxyl groups enable condensation with carbonyl compounds via reductive amination.
Synthesis Pathway :
-
Reductive Amination : Reaction of the amino group with ketones/aldehydes, followed by reduction (e.g., NaBH4).
-
Chiral Resolution : Use of chiral amines or aldehydes to control stereochemistry.
Key Data :
Biological Interactions
The compound interacts with enzymes/receptors via hydrogen bonding (amino/hydroxyl groups) and hydrophobic interactions (aromatic ring).
Binding Studies :
Scientific Research Applications
Medicinal Chemistry
(1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its chiral nature allows it to interact selectively with biological targets, making it valuable in the development of drugs aimed at specific receptors or enzymes. For instance, studies have indicated its potential in synthesizing novel antimicrobial agents that target resistant strains of bacteria.
Biological Studies
This compound is extensively studied for its biological interactions, particularly:
- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit potent activity against pathogens such as Helicobacter pylori, with some derivatives showing IC50 values in the low nanomolar range. This suggests that structural modifications can enhance its efficacy against resistant strains.
- Cytotoxicity Assessments : Evaluations of cytotoxic effects reveal that certain derivatives maintain low toxicity while retaining antimicrobial properties, highlighting the importance of stereochemistry in optimizing therapeutic profiles.
Industrial Applications
In addition to its medicinal uses, (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL finds applications in:
- Agrochemicals : The compound is utilized as an intermediate in the synthesis of agrochemical products, contributing to the development of effective pest control agents.
- Chemical Biology : It acts as a probe for investigating biochemical pathways and cellular processes, providing insights into enzyme mechanisms and receptor interactions.
Case Study 1: Efficacy Against Resistant H. pylori
A study focused on various derivatives of (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL demonstrated a derivative with a 37-fold increase in potency against a resistant strain of H. pylori. This emphasizes the significance of structural modifications in creating effective antimicrobial agents.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship revealed that modifications to both the amine group and the aromatic ring significantly influence biological activity. For example, variations in substituents on the phenyl ring were linked to increased potency against resistant bacterial strains while maintaining low cytotoxicity.
Mechanism of Action
The mechanism by which (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL exerts its effects involves:
Molecular Targets: Interaction with specific enzymes and receptors.
Pathways: Modulation of biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares the target compound with structurally and functionally related molecules, focusing on substituent effects, pharmacological activity, and physicochemical properties.
Structural Modifications in Aromatic Substitutents
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL (CAS 1270057-87-8)
- Molecular Formula: C10H14BrNO
- Key Differences :
- Halogen Position : Bromine at the meta (3rd) position vs. chlorine at the ortho (2nd) position in the target compound.
- Stereochemistry : (1S,2R) configuration vs. (1S) configuration in the target compound.
- The ortho chlorine in the target compound could enhance electronic effects on the aromatic ring, influencing reactivity or receptor interactions.
| Property | Target Compound (2-Cl-5-Me) | 3-Bromo-5-Me Analog (CAS 1270057-87-8) |
|---|---|---|
| Molecular Weight | 215.69 (calculated) | 244.13 |
| Halogen Substituent | Cl (ortho) | Br (meta) |
| Aromatic Methyl Position | 5th position | 5th position |
Functional Group Comparison: Amino-Propanol Derivatives
Metoprolol-Related Compounds (USP Standards)
- Metoprolol Related Compound A: [(+)-1-Ethylamino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol] Key Features: Ethylamino group, methoxyethylphenoxy substituent. Activity: Metoprolol analogs are β1-adrenoceptor antagonists used in cardiovascular therapies .
- Metoprolol Related Compound B: [(+)-1-Chloro-2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propane] Key Differences: Chlorine replaces the amino group, altering pharmacological activity.
| Property | Target Compound | Metoprolol Related Compound A |
|---|---|---|
| Amino Group | Present (1S configuration) | Ethylamino group |
| Aromatic Substituent | 2-Chloro-5-methylphenyl | 4-(2-Methoxyethyl)phenoxy |
| Pharmacological Role | Unknown (potential β-blocker) | β1-Adrenoceptor antagonist |
Implications :
- The absence of a phenoxy group in the target compound may reduce β1-selectivity compared to metoprolol analogs.
Simpler Amino Alcohols
(S)-2-(Boc-amino)-1-propanol
- Molecular Formula: C8H17NO3
- Key Features: Boc-protected amino group, simpler propanol backbone.
- Applications : Intermediate in peptide synthesis; lacks aromatic substituents .
| Property | Target Compound | (S)-2-(Boc-amino)-1-propanol |
|---|---|---|
| Aromatic Ring | 2-Chloro-5-methylphenyl | None |
| Amino Protection | Free amino group | Boc-protected |
| Solubility | Likely lower (hydrophobic) | Higher (polar Boc group) |
Implications :
- The aromatic ring in the target compound may confer receptor-binding capabilities absent in simpler analogs.
Indole-Containing Analogs
Compounds from Molecules (2010):
- Example: (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
- Key Features: Indole and methoxyphenoxy substituents; tested for antiarrhythmic and adrenoceptor activity .
Implications :
- Indole-containing analogs exhibit spasmolytic and α/β-adrenoceptor binding, suggesting the target compound’s aromatic group may similarly influence activity.
Biological Activity
(1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL, also known by its CAS number 2250242-77-2, is a chiral compound notable for its potential biological activities, particularly in pharmacological contexts. Its molecular formula is with a molecular weight of approximately 199.68 g/mol. This compound has garnered interest due to its structural features that suggest interactions with various biological targets, including enzymes and receptors.
The compound's structure features an amino group and a secondary alcohol, which are critical for its biological activity. The presence of a chlorine atom on the aromatic ring enhances its lipophilicity, potentially increasing its ability to cross biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C10H14ClNO |
| Molecular Weight | 199.68 g/mol |
| CAS Number | 2250242-77-2 |
| Structure | Structure |
Research indicates that (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL may act as a modulator of neurotransmitter systems, particularly through interactions with GABA receptors. Its ability to form hydrogen bonds and engage in hydrophobic interactions makes it suitable for binding studies with various biological targets.
Inhibition Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit GABA aminotransferase (GABA-AT), an enzyme responsible for the metabolism of GABA, thereby enhancing GABAergic signaling. This mechanism is crucial for neuroprotective effects against conditions such as retinal degeneration.
Case Studies
-
Retinal Protection : A study investigated the protective effects of chloride derivatives on photoreceptor cells subjected to light-induced damage. The results indicated that certain derivatives exhibited significant inhibitory activity on GABA metabolism, leading to protection against retinal degeneration in animal models .
- Dosage and Efficacy : The effective doses varied between male and female mice, with doses as low as 0.2 mg providing protective effects in certain cases.
-
Receptor Binding Studies : Research has highlighted the compound's potential as a ligand in receptor studies, where it modulates receptor activity and influences biochemical pathways relevant to various diseases.
- Binding Affinity : Preliminary binding studies suggest that (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL can effectively bind to specific receptors involved in neurotransmission, indicating its potential therapeutic applications.
Pharmacological Applications
Given its structural characteristics and biological activities, (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL presents potential therapeutic uses in treating neurological disorders related to GABAergic dysfunctions.
Potential Therapeutic Areas:
- Neurodegenerative Diseases : Due to its ability to enhance GABA signaling.
- Anxiety Disorders : As a modulator of neurotransmitter systems.
Q & A
Q. What strategies are effective for assessing the compound’s stereochemical stability under varying pH conditions?
- Methodological Answer : - Kinetic Studies : Monitor racemization rates via chiral HPLC under acidic/basic conditions (pH 2–12).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
